molecular formula C12H17ClN2O4S B12771976 Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester CAS No. 116943-72-7

Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B12771976
CAS No.: 116943-72-7
M. Wt: 320.79 g/mol
InChI Key: ZAXOZWHJGXRKKM-UHFFFAOYSA-N
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Description

Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a sulfonamide group, and a chloroethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method includes the reaction of methyl(phenylmethyl)amine with chlorosulfonyl isocyanate to form the intermediate methyl((methyl(phenylmethyl)amino)sulfonyl)carbamate. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the high quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloroethyl ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The chloroethyl ester group can undergo hydrolysis to release active intermediates that can interact with enzymes and proteins. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler carbamate compound with different reactivity and applications.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different ester or amine groups.

    Chloroethyl esters: Compounds with similar chloroethyl ester groups but different carbamate or sulfonamide groups.

Uniqueness

Carbamic acid, methyl((methyl(phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

116943-72-7

Molecular Formula

C12H17ClN2O4S

Molecular Weight

320.79 g/mol

IUPAC Name

2-chloroethyl N-[benzyl(methyl)sulfamoyl]-N-methylcarbamate

InChI

InChI=1S/C12H17ClN2O4S/c1-14(10-11-6-4-3-5-7-11)20(17,18)15(2)12(16)19-9-8-13/h3-7H,8-10H2,1-2H3

InChI Key

ZAXOZWHJGXRKKM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)N(C)C(=O)OCCCl

Origin of Product

United States

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